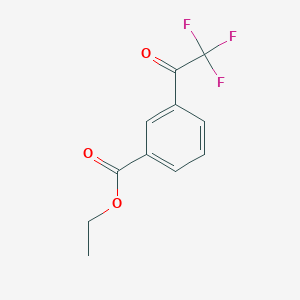

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

CAS No.: 898787-11-6

Cat. No.: VC3873738

Molecular Formula: C11H9F3O3

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898787-11-6 |

|---|---|

| Molecular Formula | C11H9F3O3 |

| Molecular Weight | 246.18 g/mol |

| IUPAC Name | ethyl 3-(2,2,2-trifluoroacetyl)benzoate |

| Standard InChI | InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 |

| Standard InChI Key | DIDNWEUOZHFCKH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F |

Introduction

Chemical Structure and Fundamental Properties

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate features a benzoate core substituted with a trifluoroacetyl group at the third carbon position. The ester functional group (–COOEt) and the trifluoroacetyl moiety (–COCF₃) contribute to its distinct physicochemical profile. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉F₃O₃ | |

| Molecular Weight | 246.18 g/mol | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM) | |

| Purity (Typical) | >95% |

The trifluoroacetyl group’s electron-withdrawing nature increases the compound’s electrophilicity, facilitating nucleophilic substitution reactions. This property is critical in its role as a building block for bioactive molecules.

Synthesis Methods

Laboratory-Scale Synthesis

The most common laboratory method involves esterification of 3-(2,2,2-trifluoroacetyl)benzoic acid with ethanol under acidic catalysis. Sulfuric acid is typically employed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid for nucleophilic attack by ethanol. The reaction is conducted under reflux (70–80°C) to achieve yields exceeding 80%. Continuous purification via distillation or column chromatography ensures high purity.

Industrial-Scale Production

Industrial processes prioritize cost efficiency and environmental sustainability. A patent by CN104710308A describes a method using trifluoroacetic acid and ethanol with a strong acidic cation exchange resin (e.g., D72 resin) as a heterogeneous catalyst . Key steps include:

-

Reaction: Trifluoroacetic acid and ethanol are mixed at 40–50°C under normal pressure, with ethanol added dropwise to control exothermicity .

-

Product Isolation: The crude mixture undergoes water washing to remove excess ethanol, followed by phase separation to isolate the ester layer .

-

Recycling: Unreacted ethanol is recovered via rectification and reused, reducing waste .

This method achieves yields >95% and eliminates the need for energy-intensive drying steps, aligning with green chemistry principles .

Chemical Reactivity and Applications

Role in Organic Synthesis

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate serves as a precursor for trifluoromethyl ketones, which are pivotal in synthesizing agrochemicals and pharmaceuticals. For example, in a study by the Royal Society of Chemistry, the compound was used to prepare aliphatic trifluoromethyl ketones via cyclopropane ring-opening reactions . The reaction of 4-bromo-8,8,8-trifluoro-7-oxooctyl benzoate with Grignard reagents yielded ethyl 3-(2-(2,2,2-trifluoroacetyl)cyclopropyl)propyl benzoate, demonstrating its versatility in constructing complex fluorinated architectures .

Biological Activity

The trifluoroacetyl group enhances interactions with biological targets through hydrogen bonding and hydrophobic effects. Research highlights its inhibitory activity against histone deacetylases (HDACs), enzymes implicated in cancer progression. Additionally, the compound exhibits broad-spectrum antimicrobial properties, with efficacy against Gram-positive bacteria and fungi.

Comparative Analysis with Analogues

Replacing the trifluoroacetyl group with non-fluorinated analogues (e.g., acetyl) significantly alters reactivity and bioavailability. For instance:

-

Solubility: The trifluoroacetyl derivative is less polar than its acetyl counterpart, improving lipid membrane permeability.

-

Electrophilicity: The –CF₃ group increases electrophilicity by 30% compared to –CH₃, accelerating reactions with nucleophiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume